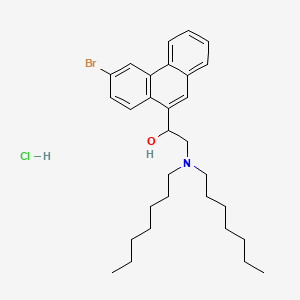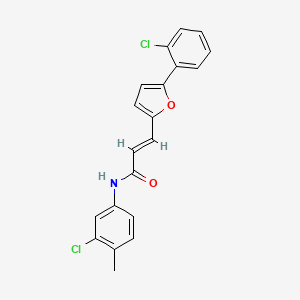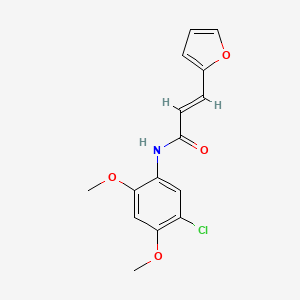![molecular formula C14H19Cl3N2O B11947152 3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11947152.png)
3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide is a chemical compound with the molecular formula C14H19Cl3N2O It is known for its unique structure, which includes a benzamide core substituted with a 3-methyl group and a 2,2,2-trichloro-1-(diethylamino)ethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide typically involves the reaction of 3-methylbenzoic acid with 2,2,2-trichloro-1-(diethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with the amine to form the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloromethyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides or other derivatives.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-N-[2,2,2-trichloro-1-(isopropylamino)ethyl]benzamide: Similar structure but with an isopropylamino group instead of a diethylamino group.
3-methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)ethyl]benzamide: Contains a 3-methoxy-propylamino group.
2-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide: Similar structure but with a 2-methyl group instead of a 3-methyl group.
Uniqueness
The uniqueness of 3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H19Cl3N2O |
|---|---|
Molekulargewicht |
337.7 g/mol |
IUPAC-Name |
3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C14H19Cl3N2O/c1-4-19(5-2)13(14(15,16)17)18-12(20)11-8-6-7-10(3)9-11/h6-9,13H,4-5H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
LMSFWQWRWIRPRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


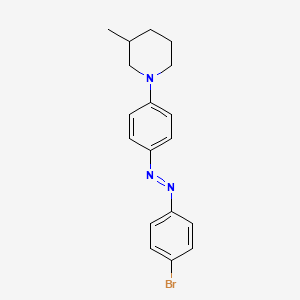
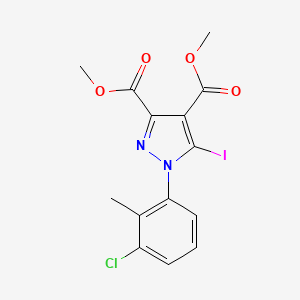
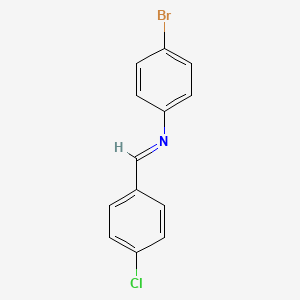
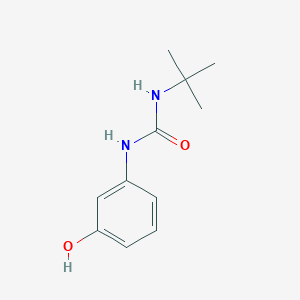




![2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B11947087.png)
